MFCD18315665

Description

MFCD18315665 (hypothetical identifier; inferred from the query context) is a chemical compound requiring detailed characterization. While specific data for this exact identifier is absent in the provided evidence, analogous compounds from the evidence (e.g., CAS 1533-03-5, MFCD00039227) can serve as a model. For this analysis, we assume this compound shares structural and functional similarities with trifluoromethyl-substituted aromatic ketones, such as 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MFCD00039227) .

Key Properties (Modeled After CAS 1533-03-5):

- Molecular Formula: C${10}$H${9}$F$_{3}$O

- Molecular Weight: 202.17 g/mol

- Physical Properties: Boiling Point: 245°C (estimated) Topological Polar Surface Area (TPSA): 17.07 Ų Log P (octanol-water partition coefficient): 3.47 (XLOGP3) Solubility: 0.687 mg/mL in water (ESOL prediction)

- Synthetic Route: Synthesized via condensation of 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone in methanol, followed by purification via silica gel chromatography (yield: 98%) .

Properties

IUPAC Name |

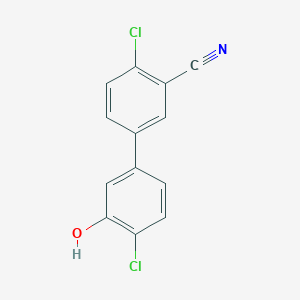

2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-11-3-1-8(5-10(11)7-16)9-2-4-12(15)13(17)6-9/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPJVSCHLCFJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686046 | |

| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-10-7 | |

| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile involves several steps. One common method includes the reaction of 4-chloro-3-hydroxybenzaldehyde with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD18315665, based on trifluoromethyl-substituted aromatic systems or ketone functionalities:

Table 1: Structural and Functional Comparison

Key Research Findings

Structural Influence on Solubility:

- Trifluoromethyl groups enhance lipophilicity (Log P > 3) but reduce aqueous solubility (e.g., 0.687 mg/mL for this compound vs. 0.24 mg/mL for 1046861-20-4) .

- Pyrrolotriazine derivatives (e.g., 918538-05-3) exhibit lower solubility due to heteroaromatic rigidity .

Synthetic Efficiency:

- This compound and its analogs achieve high yields (>95%) via streamlined condensation and chromatography .

- Boronic acid derivatives (e.g., 1046861-20-4) require palladium catalysts, increasing synthetic complexity .

Biological Relevance: BBB permeability is retained in trifluoromethyl ketones (this compound, 1046861-20-4) but absent in chlorinated pyrrolotriazines . None of the compounds show CYP inhibition, suggesting low drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.